molecular formula C5H7F2N3 B2465529 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine CAS No. 1006333-08-9; 1197231-23-4

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B2465529
CAS No.: 1006333-08-9; 1197231-23-4
M. Wt: 147.129
InChI Key: LMAYRTOWGOVCOR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine (CAS: 1006333-08-9) is a pyrazole derivative characterized by a difluoroethyl group at the N1 position and an amine group at the C4 position. Its molecular formula is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol . The compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing kinase inhibitors, heterocyclic scaffolds, and bioactive molecules . Key properties include:

  • Storage: 2–8°C under inert atmosphere
  • Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYRTOWGOVCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006333-08-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s versatility stems from its ability to undergo substitutions at the amine group (C4) and modifications to the difluoroethyl side chain. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications Reference
1-(2,2-Difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine C₁₃H₁₅F₂N₃O 267.28 N-(4-methoxybenzyl) Increased lipophilicity due to aromatic substitution; higher molecular weight Drug discovery (enhanced membrane permeability)
1-(2,2-Difluoroethyl)-N-[4-(dimethylamino)benzyl]-1H-pyrazol-4-amine C₁₄H₁₉ClF₂N₄ 316.78 N-[4-(dimethylamino)benzyl] Basic dimethylamino group improves solubility in acidic environments Targeted kinase inhibitors
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 259.68 Difluoromethyl at C5; 2-methylphenyl at N1 Enhanced metabolic stability; hydrochloride salt improves aqueous solubility Agrochemicals and pharmaceuticals
1-[2-(Diethylamino)ethyl]-1H-pyrazol-4-amine C₉H₁₈N₄ 174.27 Diethylaminoethyl at N1 Increased basicity; potential for ionic interactions Biochemical probes
Ceapin-A8 C₁₆H₁₃F₃N₄O₂ 350.30 Trifluoromethyl and furan-oxazole groups Rigid aromatic system; higher steric bulk Unfolded protein response modulation

Hazard and Stability Profiles

  • Parent Compound : Requires cold storage (2–8°C) and inert atmosphere due to sensitivity to light and moisture .

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Nucleophilic substitution of a pyrazole derivative (e.g., 4-aminopyrazole) with 2,2-difluoroethyl halides under basic conditions to introduce the difluoroethyl group .
  • Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.
  • Critical Parameters : Solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 pyrazole:halide) significantly impact yields. Catalysts like K₂CO₃ enhance reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (147.13 g/mol) and purity .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for structure-activity studies .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under an inert atmosphere (argon or nitrogen) in amber glass vials to prevent photodegradation. Desiccants are recommended to avoid hygroscopic degradation .

Advanced Research Questions

Q. How does the difluoroethyl group influence binding affinity in biological targets?

The 2,2-difluoroethyl moiety enhances lipophilicity and metabolic stability, improving membrane permeability. Computational studies (e.g., molecular docking) suggest its electronegative fluorine atoms form halogen bonds with kinase active sites, increasing selectivity for targets like EGFR or MAPK pathways . Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for kinase inhibition .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Use a gradient (1 nM–100 µM) to identify non-linear effects.
  • Target Profiling : Employ kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from off-target interactions .
  • Structural Analog Comparison : Test derivatives (e.g., 1-(2-fluoroethyl) or 1-(2-chloroethyl) variants) to isolate the difluoroethyl group’s contribution .

Q. What methodologies are suitable for studying its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor reaction progress via HPLC at intervals (0, 1, 3, 6 hrs) under varying conditions (polar aprotic vs. protic solvents).
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways.
  • DFT Calculations : Predict transition states and activation energies for SN1 vs. SN2 mechanisms .

Methodological Guidance for Data Interpretation

Q. How to design experiments for assessing its potential in anticancer drug development?

  • In Vitro Assays :
    • MTT/Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • In Vivo Models : Xenograft studies in mice (dose: 10–50 mg/kg/day) with tumor volume monitoring .

Q. How to address discrepancies in spectroscopic data?

  • Artifact Identification : Compare NMR spectra across solvents (DMSO-d6 vs. CDCl₃) to detect solvent-induced shifts.
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV-Vis or fluorescence readings .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; LD₅₀ (oral, rat) is uncharacterized.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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